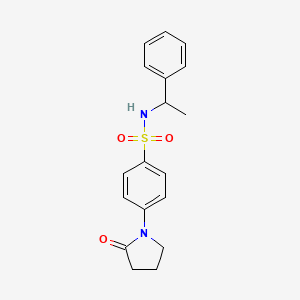
N-1,3-benzothiazol-2-yl-4-(2,5-dimethylphenoxy)butanamide
Vue d'ensemble
Description
N-1,3-benzothiazol-2-yl-4-(2,5-dimethylphenoxy)butanamide, also known as BB5, is a small molecule that has been studied for its potential application in scientific research. BB5 is a synthetic compound that belongs to the family of benzothiazole derivatives.
Mécanisme D'action
The mechanism of action of N-1,3-benzothiazol-2-yl-4-(2,5-dimethylphenoxy)butanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the protein kinase C (PKC) pathway and inhibit the phosphoinositide 3-kinase (PI3K) pathway. These pathways are involved in various cellular processes, including cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animal models. In cells, this compound has been shown to increase the production of reactive oxygen species (ROS) and induce the expression of antioxidant enzymes. In animal models, this compound has been shown to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzothiazol-2-yl-4-(2,5-dimethylphenoxy)butanamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, this compound also has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.
Orientations Futures
N-1,3-benzothiazol-2-yl-4-(2,5-dimethylphenoxy)butanamide has several potential future directions for scientific research. One potential direction is to further investigate its neuroprotective effects and potential application in treating neurodegenerative diseases. Another potential direction is to explore its potential as a lead compound for developing new cancer drugs. Additionally, this compound could be further studied to understand its mechanism of action and potential application in other scientific research fields.
In conclusion, this compound is a promising small molecule that has been studied for its potential application in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Applications De Recherche Scientifique
N-1,3-benzothiazol-2-yl-4-(2,5-dimethylphenoxy)butanamide has been studied for its potential application in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell apoptosis. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-13-9-10-14(2)16(12-13)23-11-5-8-18(22)21-19-20-15-6-3-4-7-17(15)24-19/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMODHXFZLALHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4706082.png)
![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4706092.png)
![7-(1-methylethylidene)-3-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4706114.png)
![N-[1,1-bis(trifluoromethyl)propyl]-2-(3,4-dimethoxybenzoyl)hydrazinecarboxamide](/img/structure/B4706115.png)
![4-[(4-bromophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4706125.png)
![3-bromo-N-(2,3-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4706127.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4706132.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide](/img/structure/B4706139.png)



![3-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4706165.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]acetamide](/img/structure/B4706189.png)